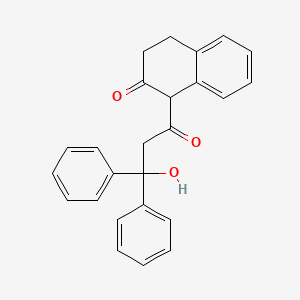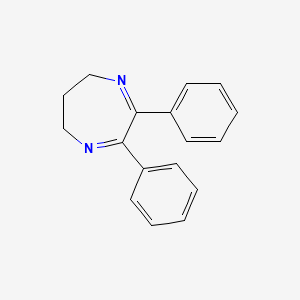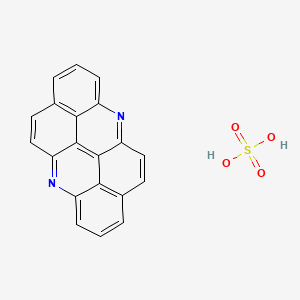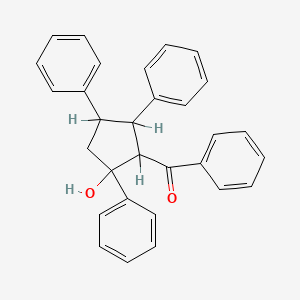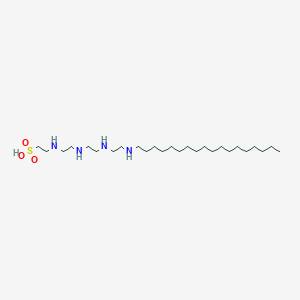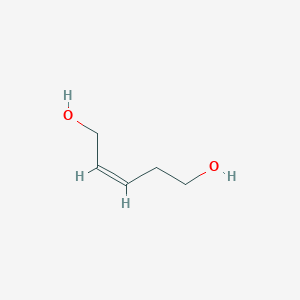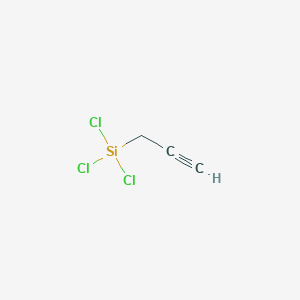
Phenol, p-(2-phenylnaphtho(2,1-b)furan-1-yl)-, acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, p-(2-phenylnaphtho(2,1-b)furan-1-yl)-, acetate is a chemical compound with the molecular formula C26H18O3 and a molecular weight of 378.4193 It is a derivative of phenol and naphthofuran, characterized by the presence of an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, p-(2-phenylnaphtho(2,1-b)furan-1-yl)-, acetate typically involves the reaction of phenol derivatives with naphthofuran compounds under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product. The exact synthetic route may vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using automated systems to ensure consistency and efficiency. The process typically includes steps such as mixing, heating, and purification to obtain the final product. Quality control measures are essential to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Phenol, p-(2-phenylnaphtho(2,1-b)furan-1-yl)-, acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions typically require controlled temperatures and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced forms of the compound.
Scientific Research Applications
Phenol, p-(2-phenylnaphtho(2,1-b)furan-1-yl)-, acetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Phenol, p-(2-phenylnaphtho(2,1-b)furan-1-yl)-, acetate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use and the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-(2-phenylnaphtho(2,1-b)furan-1-yl)-, 1-acetate: A closely related compound with similar structural features.
Naphthofuran derivatives: Compounds with similar naphthofuran moieties but different functional groups.
Uniqueness
Phenol, p-(2-phenylnaphtho(2,1-b)furan-1-yl)-, acetate is unique due to its specific combination of phenol, naphthofuran, and acetate groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
25433-81-2 |
|---|---|
Molecular Formula |
C26H18O3 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
[4-(2-phenylbenzo[e][1]benzofuran-1-yl)phenyl] acetate |
InChI |
InChI=1S/C26H18O3/c1-17(27)28-21-14-11-19(12-15-21)24-25-22-10-6-5-7-18(22)13-16-23(25)29-26(24)20-8-3-2-4-9-20/h2-16H,1H3 |
InChI Key |
RHTSHFDLLXCNEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=C(OC3=C2C4=CC=CC=C4C=C3)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


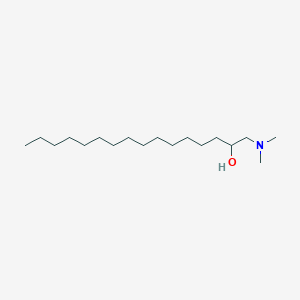
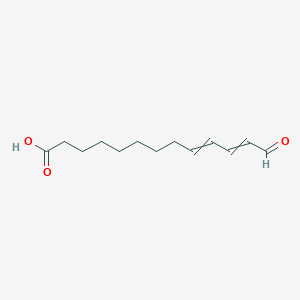
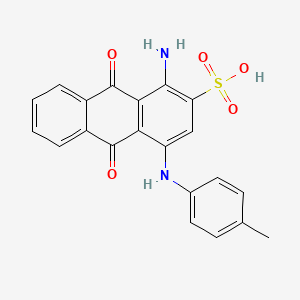
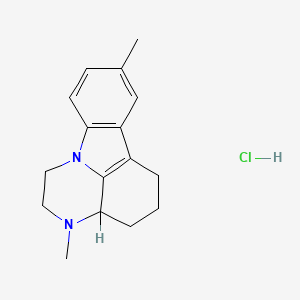
![Benzene, [(butylseleno)methyl]-](/img/structure/B14692488.png)

